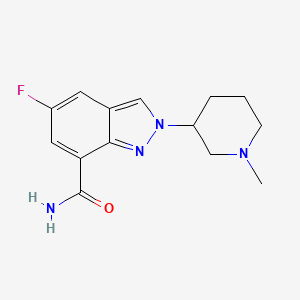
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-Indazole-7-carboxamide derivatives: These compounds share the indazole core and carboxamide group but may differ in other substituents.
Fluorinated indazoles: Compounds with a fluorine atom on the indazole ring.
Piperidine-containing indazoles: Compounds with a piperidine moiety attached to the indazole ring.
Uniqueness
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is unique due to the specific combination of the fluorine atom, piperidine moiety, and carboxamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H17FN4O |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
5-fluoro-2-(1-methylpiperidin-3-yl)indazole-7-carboxamide |
InChI |
InChI=1S/C14H17FN4O/c1-18-4-2-3-11(8-18)19-7-9-5-10(15)6-12(14(16)20)13(9)17-19/h5-7,11H,2-4,8H2,1H3,(H2,16,20) |
InChI Key |
MERFKGXARLTHIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


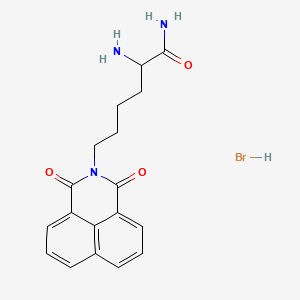

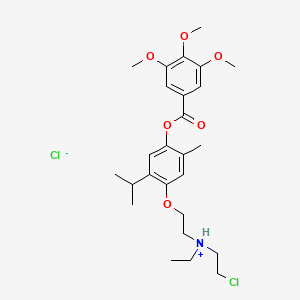
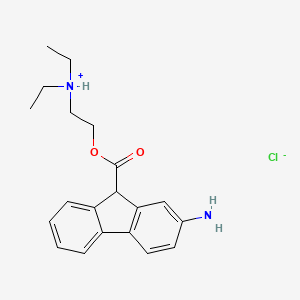

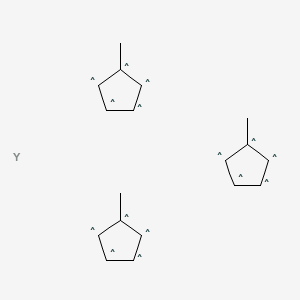

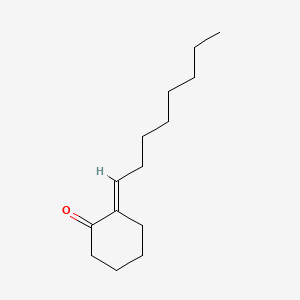
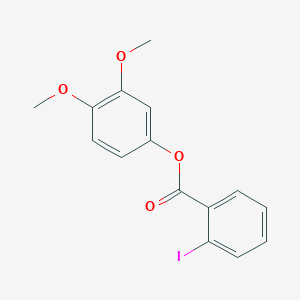
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)



